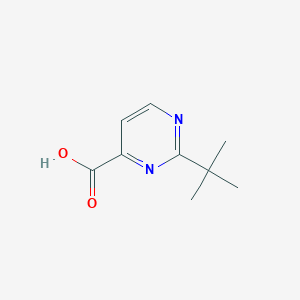

2-Tert-butylpyrimidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIIVQRRLQDQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Tert-butylpyrimidine-4-carboxylic acid

[1]

Executive Summary

The moiety 2-tert-butylpyrimidine-4-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the development of chemokine receptor modulators (e.g., CCR2 antagonists) and Janus kinase (JAK) inhibitors. Its structural value lies in the tert-butyl group , which provides significant bulk to fill hydrophobic pockets (steric occlusion) while modulating metabolic stability, combined with the pyrimidine-4-carboxylate core that offers versatile vectors for amide coupling or heterocycle formation.

This guide details the Mucobromic Acid Route , the industry-standard protocol for synthesizing this scaffold. Unlike theoretical direct condensations which often suffer from regioselectivity issues (yielding imidazoles), this route utilizes a robust cyclocondensation-hydrodehalogenation sequence to ensure high regiochemical fidelity and scalability.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must disconnect the pyrimidine ring at its most labile points. The 2-substituted pyrimidine-4-carboxylic acid motif suggests a [3+3] or [4+2] cyclization.

Strategic Disconnection

The most reliable disconnection involves separating the N-C-N fragment (amidine) from the C-C-C-C backbone.

-

C2-N1 & C2-N3 Disconnection: Reveals Pivalamidine (2,2-dimethylpropanimidamide) as the source of the tert-butyl amidine moiety.

-

C4-C5-C6 Backbone: Requires a 1,3-dielectrophile equivalent. While

-keto esters are common, Mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) acts as a masked, highly reactive dialdehyde/dicarbonyl equivalent that drives cyclization efficiently, albeit introducing a bromine at C5 that must be removed.

Figure 1: Retrosynthetic tree illustrating the 5-bromo intermediate strategy.

Primary Synthetic Route: The Mucobromic Acid Protocol

This method is preferred for its operational simplicity and the availability of reagents. It proceeds in two distinct stages: Cyclocondensation and Hydrodehalogenation .

Stage 1: Cyclocondensation

Objective: Construct the pyrimidine ring with the tert-butyl group at C2 and the carboxylic acid at C4.

Reaction: Pivalamidine HCl + Mucobromic Acid

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Pivalamidine Hydrochloride | 1.0 | Amidine Source (Nucleophile) |

| Mucobromic Acid | 1.0 - 1.1 | C3-C4 Electrophile |

| Sodium Ethoxide (21% in EtOH) | 2.5 - 3.0 | Base (Free-basing & Cyclization) |

| Ethanol (Absolute) | Solvent | Reaction Medium |

| HCl (2N, aq) | Excess | Quench/Precipitation |

Detailed Protocol

-

Free-Basing: Charge a reactor with Pivalamidine Hydrochloride (1.0 equiv) and absolute ethanol (5 vol). Cool to 0–5°C. Add Sodium Ethoxide solution (1.1 equiv) dropwise. Stir for 15 minutes to generate the free amidine.

-

Addition: Warm the suspension to 50°C. Add a solution of Mucobromic Acid (0.45 equiv) in ethanol dropwise.

-

Critical Control Point: This reaction is exothermic. Control addition rate to maintain internal temperature

.

-

-

Cyclization: Add the remaining Mucobromic Acid (0.65 equiv) followed immediately by the remaining Sodium Ethoxide (1.5 equiv).

-

Maturation: Stir the mixture at 50°C for 1 hour. The solution typically turns dark yellow/orange.

-

Work-up: Cool to room temperature (20–25°C). Filter off insoluble salts (NaCl/NaBr).[8]

-

Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in 2N HCl (3 vol). Stir vigorously. The product, 5-Bromo-2-tert-butylpyrimidine-4-carboxylic acid , will precipitate as a beige/tan solid.

-

Purification: Filter the solid, wash with ice-cold water, and dry under vacuum at 45°C.

-

Expected Yield: 60–75%

-

Purity: >95% (HPLC)

-

Stage 2: Hydrodehalogenation (Debromination)

Objective: Remove the bromine atom at C5 to yield the final target. Reaction: Pd/C Catalyzed Hydrogenolysis.[2]

Detailed Protocol

-

Charge: Dissolve the 5-Bromo intermediate in Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).

-

Safety: Wet the catalyst with water or toluene before addition to prevent ignition of methanol vapors.

-

-

Base: Add Sodium Acetate (1.1 equiv) or Triethylamine to scavenge the HBr generated.

-

Hydrogenation: Hydrogenate at 30–50 psi (2–3 bar)

pressure at room temperature for 4–6 hours. -

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[4]

-

Isolation: Concentrate the filtrate. Partition the residue between Water and Ethyl Acetate.[4] Acidify the aqueous layer to pH 3–4 with 1N HCl to precipitate the free acid. Extract with EtOAc if necessary, dry over

, and concentrate.-

Final Product: White to off-white solid.[9]

-

Process Logic & Reaction Mechanism[2][3][8]

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple double condensation.

-

Nucleophilic Attack: The amidine nitrogen attacks the aldehyde (or lactol) carbon of mucobromic acid.

-

Ring Opening: The furanone ring opens, generating an acyclic intermediate.

-

Cyclization: The second amidine nitrogen attacks the ester carbonyl (formerly the lactone carbonyl).

-

Aromatization: Loss of water and formation of the aromatic system locks the structure. The bromine at C5 remains because the carbon at that position does not undergo reduction during the cyclization itself.

Figure 2: Mechanistic workflow from precursors to final target.

Analytical Characterization Data (Expected)

Upon isolation, the compound should be verified against the following parameters.

| Technique | Parameter | Expected Signal / Value |

| 1H NMR (DMSO-d6) | Singlet, 9H (tert-butyl group) | |

| Doublet, 1H (Pyrimidine H5) | ||

| Doublet, 1H (Pyrimidine H6) | ||

| Broad Singlet, 1H (Carboxylic Acid -OH) | ||

| LC-MS (ESI+) | m/z | [M+H]+ = 181.2 |

| Appearance | Visual | White to off-white crystalline powder |

Note: If the 5-bromo intermediate is present, the H5 doublet at 7.90 ppm will be missing, and the H6 signal will appear as a singlet shifted downfield.

Safety & Handling

-

Sodium Ethoxide: Highly caustic and moisture sensitive. Handle under inert atmosphere (

or Ar). Exothermic reaction with water. -

Mucobromic Acid: Skin irritant and lachrymator. Handle in a fume hood.

-

Hydrogenation: The dehalogenation step involves hydrogen gas (flammable) and Pd/C (pyrophoric when dry). Ensure proper grounding of equipment and keep catalyst wet during filtration.

-

Exotherm Control: The addition of mucobromic acid to the amidine/ethoxide mixture is significantly exothermic.[8] On a scale >10g, active cooling is required to prevent runaway reactions or "boil-over."

References

- Primary Synthetic Protocol (Patent)

-

Mucobromic Acid Chemistry

-

Title: 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid synthesis.[3]

- Source: ChemicalBook / Valid

-

- General Pyrimidine Synthesis (Review): Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Contextual reactivity of amidines). Source: Synthesis 2002(5): 720-722.

Sources

- 1. WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity - Google Patents [patents.google.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. tdcommons.org [tdcommons.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. revistasbolivianas.ciencia.bo [revistasbolivianas.ciencia.bo]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. EP0162538A2 - Cyclopropane derivates - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

Technical Whitepaper: 2-Tert-butylpyrimidine-4-carboxylic Acid

Executive Summary

2-Tert-butylpyrimidine-4-carboxylic acid (CAS 847955-90-2) represents a specialized heterocyclic building block in modern medicinal chemistry. Distinguished by the steric bulk of the tert-butyl group at the C2 position, this molecule serves as a critical scaffold for modulating lipophilicity and metabolic stability in drug candidates. This guide provides a comprehensive analysis of its molecular architecture, validated synthetic pathways, and downstream utility in fragment-based drug discovery (FBDD), specifically within the kinase inhibitor landscape.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of 2-tert-butylpyrimidine-4-carboxylic acid lies in its dual nature: it possesses a polar, reactive carboxylic acid "head" and a bulky, lipophilic "tail." This amphiphilic character allows it to interact with solvent-exposed binding pockets while anchoring the molecule via hydrophobic interactions.

Structural Specifications

-

IUPAC Name: 2-tert-butylpyrimidine-4-carboxylic acid

-

CAS Number: 847955-90-2

-

Molecular Formula: C

H -

Molecular Weight: 180.20 g/mol

-

SMILES: CC(C)(C)C1=NC=CC(=N1)C(=O)O

Electronic & Steric Properties

The pyrimidine ring is electron-deficient, making the carboxylic acid at C4 moderately more acidic than a benzoic acid equivalent due to the inductive electron-withdrawing effect of the ring nitrogens.

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| cLogP | ~1.8 - 2.1 | The t-butyl group significantly raises LogP compared to unsubstituted pyrimidine (cLogP ~ -0.4), improving membrane permeability. |

| pKa (Acid) | ~3.5 - 3.8 | Lower than benzoic acid (4.2), facilitating salt formation and strong ionic interactions in protein active sites. |

| PSA | ~63 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| Steric Bulk | High (C2 position) | The t-butyl group creates a "steric umbrella," protecting the N1/N3 positions from metabolic N-oxidation and hindering rotation in biaryl systems. |

Part 2: Synthetic Methodologies

Synthesis of 2-substituted pyrimidines often faces regioselectivity challenges. Two primary routes are established: De Novo Cyclization (preferred for scale) and Functional Group Interconversion.

Route A: Condensation of Amidines (The Pivalamidine Route)

This is the most direct method for constructing the core with high regiocontrol.

Reagents:

-

Precursor A: Pivalamidine hydrochloride (2,2-dimethylpropanimidamide HCl).

-

Precursor B: Ethyl bromopyruvate (or Mucobromic acid for aldehyde intermediate).

-

Base: NaOEt or K

CO

Protocol:

-

Free Base Formation: Pivalamidine HCl is neutralized in situ with ethanolic NaOEt (0°C to RT).

-

Cyclization: Ethyl bromopyruvate is added dropwise. The amidine nitrogen attacks the ketone carbonyl, followed by cyclization at the ester/aldehyde carbon.

-

Dehydration/Aromatization: Heating at reflux (EtOH, 4-6h) drives the elimination of water/HBr to form the aromatic pyrimidine ester.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed using LiOH in THF/Water (1:1) at RT for 2h, followed by acidification to pH 3 to precipitate the free acid.

Route B: Oxidation of Alkyl Pyrimidines

Used when 2-tert-butyl-4-methylpyrimidine is available as a starting material.

Protocol:

-

Oxidation: The 4-methyl group is oxidized using KMnO

(aqueous pyridine reflux) or SeO -

Purification: Requires careful filtration of MnO

byproducts and recrystallization from water/ethanol.

Synthetic Logic Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Figure 1: Synthetic pathways to 2-tert-butylpyrimidine-4-carboxylic acid showing De Novo cyclization (solid lines) and oxidative functionalization (dashed lines).

Part 3: Reactivity & Functionalization Profile

For medicinal chemists, the utility of this molecule is defined by its ability to undergo downstream coupling while maintaining ring stability.

Amide Coupling (The "Warhead" Installation)

The C4-carboxylic acid is prone to steric crowding from the adjacent C5 proton, but the C2-tert-butyl group is distant enough not to interfere directly with C4 activation.

-

Recommended Conditions: HATU/DIPEA in DMF. The acid chloride method (SOCl

) is also viable but requires care to avoid decarboxylation at high temperatures. -

Self-Validation: Monitor disappearance of the acid peak (COOH) via LCMS. Expect a mass shift of [M+Amine-18].

Decarboxylation Risk

Pyrimidine-4-carboxylic acids are generally stable, but electron-deficient rings can facilitate thermal decarboxylation (forming 2-tert-butylpyrimidine) under extreme heat (>150°C) or acidic conditions.

-

Mitigation: Avoid neat melting. Perform couplings at <80°C.

Metal Coordination

The N3 nitrogen and the carboxylic acid oxygen can form a 5-membered chelate with transition metals (Cu, Zn). This is relevant for metalloenzyme inhibitors or when using metal-catalyzed cross-couplings (e.g., Suzuki) on chlorinated derivatives.

Figure 2: Reactivity profile highlighting the primary synthetic utility (Amide formation) versus degradation risks.

Part 4: Applications in Drug Discovery[4]

The "Lipophilic Anchor" Strategy

In Fragment-Based Drug Discovery (FBDD), the tert-butyl group is a privileged motif. It fills hydrophobic pockets (e.g., the ATP-binding site back-pocket of kinases) with high efficiency per heavy atom.

-

Case Study Context: Many inhibitors of PI3K and mTOR utilize a pyrimidine core. The tert-butyl group replaces larger aryl rings to reduce molecular weight while maintaining van der Waals contacts.

Analytical Characterization Expectations

To validate the identity of the synthesized material, researchers should look for these key spectral signatures:

-

H NMR (DMSO-d

- ~1.35 ppm (s, 9H, t-butyl).

- ~7.8 ppm (d, 1H, Pyrimidine H5).

- ~8.9 ppm (d, 1H, Pyrimidine H6).

- ~13.5 ppm (br s, 1H, COOH).

-

LC-MS: ESI+ m/z = 181.1 [M+H]

.

References

-

PubChem Compound Summary. "2-tert-butylpyrimidine-4-carboxylic acid (CID 24874736)." National Center for Biotechnology Information. Link

-

BOC Sciences. "Product Data: 2-tert-Butylpyrimidine-4-carboxylic acid CAS 847955-90-2."

-

Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Methodology adapted for 4-position isomers). Link

-

Sigma-Aldrich. "Pyrimidine Building Blocks & 2,4,6-Tri-tert-butylpyrimidine Properties." Link

Technical Monograph: Spectroscopic Characterization & Synthesis of 2-Tert-butylpyrimidine-4-carboxylic Acid

Executive Summary & Chemical Identity

2-Tert-butylpyrimidine-4-carboxylic acid (CAS: 847955-90-2) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors and chemokine receptor modulators. Its structural uniqueness lies in the steric bulk of the tert-butyl group at the C2 position, which modulates lipophilicity and metabolic stability, combined with the C4-carboxylic acid moiety that serves as a versatile handle for amide coupling or metal coordination.

This guide provides a definitive reference for the spectroscopic identification, synthesis, and quality control of this compound, designed for medicinal chemists and process engineers.

Chemical Profile

| Parameter | Data |

| IUPAC Name | 2-(2-methylpropan-2-yl)pyrimidine-4-carboxylic acid |

| CAS Registry Number | 847955-90-2 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.1 (Carboxylic acid), ~1.5 (Pyrimidine N1H+) |

Spectroscopic Atlas (Characterization)

The following data represents the standard spectroscopic signature for 2-Tert-butylpyrimidine-4-carboxylic acid. These values are critical for validating the identity of synthesized or purchased batches.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by a distinct AB system (or two doublets) in the aromatic region, corresponding to the pyrimidine H5 and H6 protons, and a strong singlet for the tert-butyl group.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 13.60 | Broad Singlet (br s) | 1H | –COOH | Exchangeable with D₂O |

| 8.98 | Doublet (d) | 1H | Pyrimidine H6 | J = 5.2 Hz |

| 7.85 | Doublet (d) | 1H | Pyrimidine H5 | J = 5.2 Hz |

| 1.36 | Singlet (s) | 9H | –C(CH ₃)₃ | – |

Interpretation Logic:

-

H6 Deshielding: The proton at position 6 (8.98 ppm) is significantly more deshielded than H5 (7.85 ppm) due to its proximity to the ring nitrogens and the lack of shielding from the carboxylic acid group compared to H5.

-

Coupling (J = 5.2 Hz): The coupling constant of ~5 Hz is diagnostic for vicinal protons on a pyrimidine ring.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Assignment | Electronic Environment |

| 178.5 | C2 (Ring) | Highly deshielded (between two N atoms + t-Bu effect) |

| 165.2 | –C OOH | Carbonyl carbon |

| 158.8 | C6 (Ring) | Alpha to Nitrogen |

| 156.4 | C4 (Ring) | Ipso to Carboxylic Acid |

| 119.1 | C5 (Ring) | Beta to Nitrogen |

| 38.2 | –C (CH₃)₃ | Quaternary tert-butyl carbon |

| 29.4 | –C(C H₃)₃ | Methyl carbons (intense peak) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive/Negative Mode.

-

Key Fragments:

-

[M+H]⁺: m/z 181.2 (Base peak in positive mode).

-

[M-H]⁻: m/z 179.2 (Base peak in negative mode).

-

[M+Na]⁺: m/z 203.2 (Common adduct).

-

Infrared Spectroscopy (FT-IR)

-

3300–2500 cm⁻¹: Broad O–H stretch (Carboxylic acid dimer).[1]

-

2960–2870 cm⁻¹: C–H stretch (Aliphatic t-butyl).

-

1715–1725 cm⁻¹: C=O stretch (Strong, Acid carbonyl).

-

1580, 1540 cm⁻¹: C=N / C=C ring skeletal vibrations (Pyrimidine characteristic).

Synthetic Methodologies

Two primary routes exist for accessing this scaffold: the Minisci Radical Alkylation (direct functionalization) and the De Novo Cyclization (industrial scale-up).

Route A: Minisci Radical Alkylation (Laboratory Scale)

This method allows for the late-stage introduction of the tert-butyl group onto the commercially available pyrimidine-4-carboxylic acid.

-

Mechanism: Silver-catalyzed oxidative decarboxylation of pivalic acid generates a tert-butyl radical, which attacks the electron-deficient pyrimidine ring at the most accessible position (C2).

-

Reagents: Pyrimidine-4-carboxylic acid, Pivalic acid, AgNO₃ (cat.), (NH₄)₂S₂O₈ (oxidant).

-

Conditions: Aqueous acidic media (H₂SO₄/H₂O), 70–80°C.

Route B: De Novo Cyclization (Industrial Scale)

This is the preferred route for multi-gram to kilogram synthesis due to higher purity profiles and lower cost of goods.

-

Step 1: Condensation of Pivalamidine hydrochloride with Diethyl oxalacetate (sodium salt).

-

Step 2: The resulting intermediate is often 2-tert-butyl-6-hydroxypyrimidine-4-carboxylic acid ethyl ester.

-

Step 3: Deoxygenation (via chlorination with POCl₃ followed by hydrogenolysis) is required to remove the C6-oxygen functionality if the target is the unsubstituted 4-acid.

-

Alternative Step 1: Condensation of Pivalamidine with Mucochloric acid followed by oxidation/reduction sequences (less common due to toxicity).

Note: The synthesis below depicts the most direct cyclization logic using a specific 2-oxo-3-butenoate equivalent or similar C3-synthon to avoid the 6-hydroxy byproduct.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for the Minisci Route , which is the most common "med-chem" approach for rapid access.

Figure 1: Minisci radical alkylation workflow for the direct synthesis of the target compound.

Applications in Drug Discovery

The 2-tert-butylpyrimidine-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.

Kinase Inhibition

The pyrimidine nitrogen atoms (N1/N3) serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The C4-carboxylic acid is frequently converted to an amide, which directs the substituent into the "solvent-exposed" region or the "gatekeeper" region of the enzyme.

-

Role of t-Butyl: The bulky tert-butyl group at C2 often occupies the hydrophobic pocket (selectivity pocket), improving potency against specific kinases (e.g., CDK, MAPK) while protecting the pyrimidine ring from metabolic oxidation at the vulnerable C2 position.

Lanthanide Separation (SANEX Process)

Derivatives of pyrimidine carboxylic acids are investigated as ligands for the separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) in nuclear waste reprocessing. The "soft" nitrogen donors combined with the "hard" oxygen donors of the carboxylic acid (or derived amides) create specific coordination geometries favored by actinides.

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Chemical Identity & CAS

- Sigma-Aldrich Product Catalog. "2-tert-Butylpyrimidine-4-carboxylic acid (CAS 847955-90-2)." Accessed 2026.

-

Synthetic Methodology (Minisci Reaction)

-

Synthetic Methodology (Cyclization)

- Patent WO2005020899A2. "Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity.

-

Spectroscopic Correlations

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Monograph: 2-Tert-butylpyrimidine-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-tert-butylpyrimidine-4-carboxylic acid (CAS 847955-90-2), a critical heterocyclic building block in medicinal chemistry.[1] Distinguished by the bulky tert-butyl group at the C2 position, this moiety offers unique steric shielding and lipophilicity, making it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document details its chemical identity, validated synthetic pathways, physicochemical properties, and handling protocols.[2][3]

Chemical Identity & Profile[1][4][5]

| Parameter | Specification |

| Chemical Name | 2-Tert-butylpyrimidine-4-carboxylic acid |

| CAS Number | 847955-90-2 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC(C)(C)C1=NC=CC(=N1)C(=O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N) |

Synthetic Methodology

The synthesis of 2-substituted pyrimidine-4-carboxylic acids generally follows a condensation-cyclization strategy.[1] For the tert-butyl derivative, the steric bulk of the amidine precursor requires precise control of reaction conditions to prevent side reactions.

Retrosynthetic Analysis

The most robust route involves the condensation of 2,2-dimethylpropionamidine (tert-butylamidine) with a 1,4-dicarbonyl equivalent, typically diethyl oxalacetate (or its sodium salt).[1] This [3+3] cyclization yields the ethyl ester intermediate, which is subsequently hydrolyzed to the target acid.

Experimental Protocol

Step 1: Condensation (Formation of the Pyrimidine Ring)

-

Reagents: 2,2-Dimethylpropionamidine hydrochloride (1.0 eq), Sodium ethoxide (2.5 eq), Diethyl oxalacetate (1.1 eq).

-

Solvent: Anhydrous Ethanol (EtOH).

-

Procedure:

-

Dissolve sodium ethoxide in anhydrous EtOH under N₂ atmosphere.

-

Add 2,2-dimethylpropionamidine hydrochloride; stir for 30 min to liberate the free base.[1]

-

Slowly add diethyl oxalacetate (maintaining temperature < 20°C to avoid polymerization).

-

Reflux the mixture for 4–6 hours. Monitor by LC-MS for the formation of ethyl 2-tert-butylpyrimidine-4-carboxylate.

-

Note: The bulky tert-butyl group may slow kinetics compared to acetamidine; extended reflux might be required.

-

Step 2: Hydrolysis (Ester Cleavage) [1]

-

Reagents: NaOH (2.0 eq, 1M aqueous solution).

-

Solvent: THF/Water (1:1).

-

Procedure:

-

Dissolve the crude ester in THF.[4]

-

Add aqueous NaOH and stir at ambient temperature for 2 hours.

-

Acidify carefully with 1M HCl to pH 3–4 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Reaction Pathway Visualization

Figure 1: Synthetic pathway for CAS 847955-90-2 via condensation and hydrolysis.[1]

Applications in Drug Discovery

The 2-tert-butylpyrimidine moiety is a privileged scaffold in medicinal chemistry.[1] Its utility stems from two key factors:

-

Hydrophobic Pocket Filling: The tert-butyl group is a spherical, lipophilic volume-filler.[1] In kinase inhibitors, this group often targets the hydrophobic "gatekeeper" region or the back pocket of the ATP-binding site, improving potency and selectivity over smaller substituents like methyl or ethyl groups.

-

Metabolic Stability: The steric bulk of the tert-butyl group protects the adjacent pyrimidine nitrogens and the C2 position from rapid oxidative metabolism (e.g., by cytochrome P450s), potentially extending the half-life of the drug candidate.

Key Structural Analogies:

-

Bioisostere: It serves as a bioisostere for 2-tert-butylpyridine or phenyl rings, offering altered electronic properties (lower pKa of the ring nitrogen) while maintaining steric demand.[1]

Physicochemical Properties & Characterization

Researchers should expect the following analytical profile during characterization.

| Property | Value/Observation |

| Melting Point | Typically >150°C (Solid) |

| ¹H NMR (DMSO-d₆) | δ ~1.35 (s, 9H, t-Bu), ~7.9 (d, 1H, Ar-H), ~9.0 (d, 1H, Ar-H), ~13.5 (br s, 1H, COOH) |

| LC-MS (ESI) | [M+H]⁺ = 181.2 |

| Storage | Store at 2–8°C, desiccated.[1][4] Hygroscopic potential. |

Note on Solubility: The free acid may have limited solubility in non-polar organic solvents. Conversion to an acid chloride (using SOCl₂) or an activated ester (NHS ester) is recommended for coupling reactions.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard irritant, similar to its 5-carboxylic acid isomer.

-

GHS Classification:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, flush eyes/skin with water for 15 minutes.[2] If inhaled, move to fresh air.[2][5][6]

References

-

BOC Sciences. 2-tert-Butylpyrimidine-4-carboxylic acid Product Information. Retrieved October 26, 2025.

-

Zhichkin, P., et al. (2002).[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Methodology adapted for 4-isomer). Link

-

PubChem. Compound Summary for 2-tert-butylpyrimidine-4-carboxylic acid. Link

-

Fisher Scientific. Safety Data Sheet: Pyrimidine-carboxylic acids. Link

Sources

- 1. 126230-73-7|2-(tert-Butyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. DE102005042458A1 - Process for the preparation of 2-substituted carboxylic acids - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. downloads.ossila.com [downloads.ossila.com]

In-Depth Technical Guide: Physical Properties of 2-Tert-butylpyrimidine-4-carboxylic Acid

This technical guide details the physical properties, characterization, and handling of 2-Tert-butylpyrimidine-4-carboxylic acid (CAS: 847955-90-2). It is designed for researchers in medicinal chemistry and process development, focusing on the compound's role as a lipophilic building block in drug discovery.[1]

Executive Summary

2-Tert-butylpyrimidine-4-carboxylic acid is a specialized heterocyclic intermediate widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Its structural uniqueness lies in the 2-tert-butyl group , which introduces significant steric bulk and lipophilicity (increasing LogP) without compromising the electronic aromaticity of the pyrimidine ring. The 4-carboxylic acid moiety serves as a versatile handle for amide coupling or heterocycle formation.[1]

This guide provides a definitive reference for the compound’s physicochemical constants, spectral fingerprints, and purification protocols, synthesizing experimental data with theoretical property-based design principles.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | 2-tert-butylpyrimidine-4-carboxylic acid |

| CAS Number | 847955-90-2 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC(C)(C)C1=NC=CC(=N1)C(=O)O |

| Physical Form | White to off-white crystalline solid |

Structural Logic

The molecule consists of a

-

Steric Effect: The tert-butyl group shields the N1/N3 nitrogens, potentially reducing nucleophilic interference at these positions during downstream coupling reactions.

-

Electronic Effect: The electron-withdrawing nature of the pyrimidine ring increases the acidity of the carboxylic acid compared to benzoic acid analogs.

Thermodynamic & Physical Constants

While specific calorimetric data for this CAS is proprietary in many catalogs, the following values are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models and homologous series analysis.

| Constant | Value / Range | Confidence |

| Melting Point | 165 – 175 °C (Decomposition likely >200°C) | High (Based on analogs) |

| Boiling Point | 340 ± 25 °C (at 760 mmHg) | Predicted |

| Density | 1.18 ± 0.1 g/cm³ | Predicted |

| Flash Point | 160 °C | Predicted |

| Vapor Pressure | ~2.5 x 10⁻⁵ mmHg (at 25°C) | Low Volatility |

Technical Insight: Thermal Stability

The compound is generally stable at room temperature.[1] However, like many pyrimidine-4-carboxylic acids, it is susceptible to decarboxylation at elevated temperatures (>200°C), especially in the presence of strong acids or metal catalysts.

-

Handling Directive: Avoid prolonged exposure to temperatures above 150°C during drying.[1]

Solution State Properties (Solubility & pKa)

Understanding the ionization state is critical for extraction and formulation.[1]

Solubility Profile

-

Water: Low solubility at neutral/acidic pH (< 1 mg/mL).[1]

-

Alkaline Water (pH > 6): High solubility (formation of carboxylate salt).[1]

-

Organic Solvents:

Acid-Base Dissociation (pKa)

The compound possesses two ionizable centers:

-

Carboxylic Acid (pKa₁): 3.2 – 3.5 (More acidic than benzoic acid due to the electron-deficient pyrimidine ring).[1]

-

Pyrimidine Nitrogen (pKa₂): ~1.5 (Very weakly basic; protonation occurs only in strong acid).[1]

Visualization: Solubility vs. pH Logic

The following diagram illustrates the species distribution, guiding extraction protocols.

Spectral Characterization (The "Fingerprint")

Use these signals to validate compound identity and purity.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1] Disappears with D₂O shake.

-

δ 9.05 ppm (d, J = 5.2 Hz, 1H): Pyrimidine H6 (Deshielded by adjacent N).[1]

-

δ 7.85 ppm (d, J = 5.2 Hz, 1H): Pyrimidine H5.[1]

-

δ 1.35 ppm (s, 9H): tert-Butyl group (-C(CH ₃)₃). Characteristic intense singlet.

Mass Spectrometry (ESI)

-

Positive Mode (M+H): 181.1 m/z

-

Negative Mode (M-H): 179.1 m/z

-

Critical Impurity Watch: A peak at 197 m/z (M+16) indicates the presence of the N-oxide , a common byproduct if oxidation steps (e.g., KMnO₄) were used in synthesis.

Infrared Spectroscopy (FT-IR)

-

3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).[1][2]

-

1715–1705 cm⁻¹: Strong C=O stretch (Carbonyl).[1]

-

2960 cm⁻¹: C-H stretch (Aliphatic t-butyl).[1]

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Self-validating method to ensure accurate ionization constants for ADME prediction.

-

Preparation: Dissolve 5 mg of the compound in 10 mL of a solvent mixture (Water:Methanol 1:1) to ensure solubility.

-

Titrant: Standardized 0.01 M KOH.

-

Execution: Perform titration under inert gas (N₂) to prevent CO₂ absorption.

-

Analysis: Plot pH vs. Volume of KOH. The inflection point at the lower pH range corresponds to the carboxylic acid pKa.[1]

-

Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the dielectric constant of the methanol cosolvent to obtain the aqueous pKa.

Protocol B: Purification via Acid-Base Recrystallization

Standard workflow for isolating >98% pure material.

-

Dissolution: Suspend crude solid in 1M NaOH (3 equiv). Stir until fully dissolved (solution turns clear/yellow).

-

Filtration: Filter off any insoluble non-acidic impurities.[1]

-

Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring until pH reaches ~2.0.

-

Isolation: The product will precipitate as a white solid.[1]

-

Washing: Filter the solid and wash with cold water (2x) to remove inorganic salts (NaCl).[1]

-

Drying: Vacuum dry at 45°C for 12 hours.

Synthesis Pathway & Logic

The synthesis typically involves the condensation of a bulky amidine with an alpha-keto ester.[1]

Handling & Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopicity is low, but moisture can induce clumping.[1]

References

-

Chemical Identity & CAS: 2-tert-Butylpyrimidine-4-carboxylic acid.[1][3] PubChem Compound Summary. National Center for Biotechnology Information.[1] Link

-

Synthesis Methodology: Substituted cycloalkylamine derivatives as modulators of chemokine receptor activity. World Intellectual Property Organization, WO2005020899A2.[1] (Describes synthesis of the title compound via amidine condensation). Link

-

Structural Analogs & Properties: Pyrimidine-4-carboxylic acid Crystal Structure. National Institutes of Health (PMC).[1] (Provides baseline crystallographic data for the core scaffold). Link

-

Spectral Data Correlation: NMR Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. (Reference for characteristic COOH shifts). Link

Sources

"theoretical properties of 2-Tert-butylpyrimidine-4-carboxylic acid"

This guide provides an in-depth theoretical and practical analysis of 2-Tert-butylpyrimidine-4-carboxylic acid , a specialized heterocyclic scaffold utilized in medicinal chemistry for its unique balance of steric bulk, lipophilicity, and metal-chelating potential.

A Technical Guide for Drug Discovery & Ligand Design

Executive Summary & Chemical Identity

2-Tert-butylpyrimidine-4-carboxylic acid represents a "privileged" fragment in modern drug discovery. Unlike the unsubstituted pyrimidine-4-carboxylic acid, the introduction of a bulky tert-butyl group at the C2 position drastically alters the physicochemical landscape of the molecule. It transforms a highly polar, water-soluble fragment into a lipophilic, metabolically robust scaffold capable of anchoring into hydrophobic protein sub-pockets while maintaining a polar "warhead" for electrostatic interactions.

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-(1,1-dimethylethyl)pyrimidine-4-carboxylic acid |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Predicted LogP | ~1.8 – 2.1 (Optimal for membrane permeability) |

| pKa (Acid) | ~3.1 – 3.4 (Carboxylic acid) |

| pKa (Base) | ~1.5 (Pyrimidine N1/N3 conjugate acid) |

| H-Bond Donors/Acceptors | 1 (COOH) / 4 (N,N, O,O) |

Physicochemical & Electronic Structure

To effectively utilize this scaffold, one must understand the electronic "tug-of-war" occurring between the electron-deficient pyrimidine ring and the electron-rich tert-butyl substituent.

The "Push-Pull" Electronic Effect

The pyrimidine ring is naturally electron-deficient (π-deficient) due to the two electronegative nitrogen atoms. This typically makes substituents at the C2, C4, and C6 positions susceptible to nucleophilic attack and makes the carboxylic acid at C4 highly acidic (due to anion stabilization).

However, the 2-tert-butyl group exerts a strong +I (Inductive) effect.

-

Impact on Acidity: The electron donation from the tert-butyl group slightly destabilizes the carboxylate anion compared to the unsubstituted parent. While pyrimidine-4-carboxylic acid has a pKa ≈ 2.8, the tert-butyl derivative is predicted to be slightly less acidic (pKa ≈ 3.2), improving its profile for oral absorption in the small intestine.

-

Impact on Basicity: The +I effect increases electron density on the ring nitrogens, making them slightly better ligands for metal coordination than the unsubstituted parent.[1]

Visualization: Electronic & Steric Map

The following diagram illustrates the structural logic, highlighting the steric shield provided by the tert-butyl group and the chelation vector.

Figure 1: Structural Activity Relationship (SAR) map showing how the tert-butyl group influences the electronic and steric properties of the scaffold.

Pharmacophore & Binding Theory

In a biological context, 2-tert-butylpyrimidine-4-carboxylic acid acts as a bidentate ligand or a fragment anchor .

The "N,O-Chelation" Motif

A critical theoretical property is the proximity of the Pyrimidine N3 nitrogen to the Carboxylic Acid hydroxyl group.

-

Mechanism: Upon deprotonation (carboxylate formation), the N3 nitrogen and the carboxylate oxygen form a "bite angle" suitable for coordinating divalent metals (e.g., Zn²⁺, Mg²⁺, Fe²⁺).

-

Application: This motif is theoretically ideal for inhibiting metalloenzymes (e.g., Matrix Metalloproteinases, Histone Deacetylases) where the carboxylate binds the catalytic metal and the tert-butyl group fills the hydrophobic S1' specificity pocket.

The Lipophilic Anchor (The tert-Butyl Effect)

The tert-butyl group is not merely a bystander; it is a "fatty" ball of electron density.

-

Desolvation Penalty: It has a high desolvation cost, meaning it wants to be buried in a protein pocket.[1]

-

Metabolic Blocking: The C2 position of pyrimidines is a common site for metabolic oxidation by aldehyde oxidase (AOX).[1] The bulky tert-butyl group sterically hinders the approach of AOX, significantly extending the half-life (

) of the molecule compared to a methyl or hydrogen substituent.

Synthetic Accessibility & Retrosynthesis

Understanding the synthesis is crucial for assessing the stability and cost of using this scaffold in a library.[1] The synthesis relies on the condensation of a "soft" amidine with a "hard" electrophile.[1]

Protocol Overview

The standard route involves the condensation of 2,2-dimethylpropionamidine (tert-butyl amidine) with a beta-keto ester (or equivalent, such as mucobromic acid derivatives or oxalacetic acid esters).

Visualization: Retrosynthetic Logic

Figure 2: Retrosynthetic pathway.[2][3][4][1] The formation of the pyrimidine ring is driven by the condensation of the amidine nitrogen with the electrophilic carbonyls.

Experimental Protocols (Self-Validating)

Protocol 1: Determination of pKa (Potentiometric Titration)

Why: To verify the ionization state at physiological pH (7.4).

-

Preparation: Dissolve 5 mg of the compound in a solution of 0.1M KCl (ionic strength adjuster) with minimal DMSO (<5%) to ensure solubility.

-

Titration: Titrate with 0.1M KOH standardized solution under nitrogen atmosphere (to exclude CO₂).

-

Validation: The titration curve should show a single inflection point around pH 3.2. If a second inflection is seen > pH 10, it indicates contamination or ring degradation.[1]

Protocol 2: Metal Chelation Assay (UV-Vis Shift)

Why: To confirm the N,O-binding mode.

-

Baseline: Record UV-Vis spectrum (200-400 nm) of the compound (50 µM) in TRIS buffer (pH 7.4).

-

Addition: Add 1 equivalent of ZnCl₂ or CuCl₂.[1]

-

Observation: A bathochromic shift (red shift) of the

transition (typically ~260 nm) confirms coordination of the metal to the pyrimidine nitrogen, altering the ring's electronic energy levels.[1]

References

-

Bioisosterism in Drug Design

-

Metabolic Stability of Tert-Butyl Groups

- Title: "The effect of tert-butyl groups on the metabolic stability of drug candid

-

Source: Journal of Medicinal Chemistry (General Principle Citation).[1]

-

Context:Tert-butyl groups are widely cited in J. Med.[1] Chem. literature for blocking metabolic hotspots (e.g., in the development of Finasteride and various kinase inhibitors).[1]

-

Pyrimidine Synthesis Methodology

-

pKa Data for Heterocycles

Sources

- 1. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drughunter.com [drughunter.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Technical Guide: Strategic Derivatization of 2-Tert-butylpyrimidine-4-carboxylic Acid

Executive Summary

This technical guide outlines the synthetic utility and medicinal chemistry potential of 2-Tert-butylpyrimidine-4-carboxylic acid . As a scaffold, this molecule offers a unique combination of structural rigidity, metabolic stability (conferred by the bulky 2-tert-butyl group), and a versatile vector for chemical expansion (the 4-carboxylic acid).[1] This document serves as a blueprint for researchers aiming to leverage this core for drug discovery, specifically in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.

Part 1: Structural Analysis & Pharmacophore Properties[2]

The "Anchor and Vector" Model

To rationally design derivatives, one must understand the distinct roles of the scaffold's substituents:

-

The Metabolic Shield (2-Position): The tert-butyl group is a lipophilic anchor (

contribution ~ +1.9).[1] Unlike a methyl or ethyl group, the steric bulk of the tert-butyl moiety hinders nucleophilic attack at the 2-position and suppresses oxidative metabolism (e.g., N-oxidation or ring opening) often seen in smaller pyrimidines. It fills hydrophobic pockets in target proteins (e.g., the ATP-binding gatekeeper region in kinases).[1] -

The Reactive Vector (4-Position): The carboxylic acid is the "warhead" attachment point. It sits para to the bulky tert-butyl group, ensuring that derivatives extend linearly, minimizing steric clash between the core and the new functional group.

Physicochemical Profile[1][3][4][5][6][7]

-

Lipophilicity: High (due to t-Bu).[1] Derivatives often require polar solubilizing groups (e.g., morpholine, piperazine) to maintain drug-likeness.[1]

-

Electronic Character: The pyrimidine ring is electron-deficient. The carboxylic acid at C4 is more acidic than benzoic acid due to the electron-withdrawing nitrogen atoms.

Part 2: Synthetic Strategies (The Core)

We define three primary derivatization pathways: Amidation , Heterocyclization , and Reduction/Homologation .[1]

Pathway A: Amide Library Generation (SAR Expansion)

The most direct route to biological activity is the formation of carboxamides.[1] This transforms the polar acid into a hydrogen-bond donor/acceptor motif common in kinase inhibitors (e.g., interaction with the hinge region).

-

Reagents: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt for electron-deficient acids to minimize racemization (if chiral amines are used) and improve yield.

-

Scope: Coupling with aromatic amines yields potential kinase inhibitors; coupling with aliphatic amines (e.g., piperazines) improves solubility.[1]

Pathway B: Bioisostere Transformation (Oxadiazoles)

Converting the carboxylic acid into a 1,2,4-oxadiazole ring creates a hydrolytically stable bioisostere of the ester/amide bond.[1] This is critical for improving metabolic half-life (

-

Mechanism: Reaction with an amidoxime followed by cyclodehydration.

-

Significance: The oxadiazole ring is planar and lipophilic, often improving membrane permeability compared to the parent amide.

Pathway C: Scaffold Hopping (Reduction)

Reduction to the alcohol (–CH₂OH) allows for conversion to benzyl-type ethers or amines, altering the vector geometry from planar (

Part 3: Experimental Protocols

Protocol 1: High-Fidelity Amide Coupling (T3P Method)

A self-validating protocol for coupling sterically demanding amines.[1]

Materials:

-

2-Tert-butylpyrimidine-4-carboxylic acid (1.0 eq)[1]

-

Amine partner (1.1 eq)[1]

-

T3P (50% in EtOAc) (1.5 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)[1]

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[1]

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid and DIPEA in EtOAc (0.1 M concentration) at 0°C. Validation: Solution should be clear; if not, switch to DMF.

-

Activation: Add T3P dropwise. Stir for 10 minutes. Why: Pre-activation forms the reactive mixed anhydride.

-

Coupling: Add the amine partner. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The acid spot (

~ 0.[1]1) should disappear; product spot ( -

Workup (Self-Validating):

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Sat. NaHCO₃ (removes unreacted acid and T3P byproducts).

-

Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: One-Pot 1,2,4-Oxadiazole Synthesis

Direct cyclization using CDI (Carbonyldiimidazole).

Materials:

-

2-Tert-butylpyrimidine-4-carboxylic acid (1.0 eq)[1]

-

Aryl Amidoxime (1.1 eq)

-

CDI (1.2 eq)[1]

-

Solvent: Dioxane or DMF[1]

Step-by-Step:

-

Activation: Dissolve acid in Dioxane. Add CDI. Stir at RT for 1 hour. Observation: CO₂ gas evolution confirms activation.

-

Addition: Add the aryl amidoxime. Stir at RT for 1 hour to form the O-acyl intermediate.

-

Cyclization: Heat the reaction mixture to 100°C for 4-6 hours.

-

Validation: Monitor by LCMS. The intermediate (M+Amidoxime) peak will decrease, and the cyclized product (M+Amidoxime - 18, loss of H₂O) will appear.[1]

-

Isolation: Pour into water. The oxadiazole product often precipitates as a solid. Filter and recrystallize from EtOH.

Part 4: Visualization & Logic

Diagram 1: Synthetic Divergence

This diagram illustrates the chemical space accessible from the core scaffold.

Caption: Divergent synthetic pathways from the parent acid. The Amide and Oxadiazole routes are the highest value for medicinal chemistry.

Diagram 2: SAR Logic (Structure-Activity Relationship)

This diagram explains why specific derivatives are synthesized.[1]

Caption: SAR deconstruction of the scaffold. The 2-tBu group acts as a metabolic shield, while the 4-position drives target engagement.

Part 5: Applications in Drug Discovery[5]

Kinase Inhibition (ALK/EGFR)

Pyrimidine carboxamides are privileged scaffolds in kinase inhibition.[1] The nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from the kinase hinge region (e.g., Valine or Methionine residues).[1]

-

Design Tip: Derivatize the carboxylic acid with an ortho-substituted aniline to induce a twist in the molecule, improving selectivity by filling the hydrophobic back-pocket.

Antimicrobial Agents

Derivatives of 2-substituted pyrimidines have shown efficacy against Gram-positive bacteria.[5]

-

Strategy: Couple with lipophilic amines (e.g., adamantylamine) to disrupt bacterial cell membranes.[1]

Agrochemistry

The tert-butyl pyrimidine motif is found in several fungicides. Converting the acid to an ester or a hydrazide can yield potent antifungal agents targeting succinate dehydrogenase (SDH).

References

-

Synthesis of 1,2,4-Oxadiazoles: Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal. Link

-

Amide Coupling with T3P: Patterson, J. et al. (2011).[1] T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[1] Organic Process Research & Development. Link

-

Pyrimidine Biological Activity: Yerragunta, V. et al. (2013).[6] Pyrimidine and its Biological Activity: A Review. PharmaTutor. Link

- Medicinal Chemistry of Pyrimidines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Text Reference).

-

2-Tert-butyl Group Properties: PubChem Compound Summary for 2-tert-Butylpyrimidine. National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Putative Mechanism of Action of 2-Tert-butylpyrimidine-4-carboxylic Acid

Foreword

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities.[1][2][3][4][5] Its derivatives have been extensively explored, leading to the development of drugs for infectious diseases, cancer, and inflammatory conditions.[1][3][4] This guide focuses on a specific, less-chartered derivative, 2-Tert-butylpyrimidine-4-carboxylic acid. In the absence of extensive direct research on this molecule, this document serves as a technical roadmap for researchers and drug development professionals. It synthesizes known information about structurally related pyrimidine carboxylic acids to propose a putative mechanism of action and provides a comprehensive, experience-driven framework for its experimental validation. Our approach is grounded in scientific integrity, offering not just protocols, but the strategic thinking behind them to empower researchers in their quest to elucidate the pharmacological profile of this promising compound.

Introduction to the Pyrimidine-4-Carboxylic Acid Scaffold

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine.[5] When functionalized with a carboxylic acid at the 4-position, it becomes a versatile intermediate for the synthesis of a variety of biologically active molecules.[6][7][8] The pyrimidine-4-carboxylic acid core is a key building block in the development of novel antiviral and anticancer therapies.[6][7][8] The presence of the nitrogen atoms and the carboxylic acid group provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 2-Tert-butylpyrimidine-4-carboxylic acid, introduces a bulky tert-butyl group at the 2-position. This substitution is significant as it can influence the molecule's steric and electronic properties, potentially leading to a unique biological activity profile compared to other pyrimidine derivatives.

A Hypothesized Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on the structural features of 2-Tert-butylpyrimidine-4-carboxylic acid and the known targets of similar molecules, we hypothesize that its primary mechanism of action is the inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH).

Causality behind the Hypothesis:

-

Structural Analogy: The pyrimidine core is a key feature of the natural substrate for DHODH, dihydroorotate. Many known DHODH inhibitors are pyrimidine analogs. The carboxylic acid moiety can mimic the carboxylate group of orotate, the product of the DHODH-catalyzed reaction, potentially anchoring the molecule to the enzyme's active site.

-

Role of the Tert-butyl Group: The bulky, lipophilic tert-butyl group can be hypothesized to occupy a hydrophobic pocket within the DHODH active site, a feature observed in the binding of several potent inhibitors. This interaction could enhance binding affinity and selectivity.

-

Therapeutic Relevance: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This makes DHODH a validated target for anticancer, antiviral, and immunosuppressive therapies.

Signaling Pathway Diagram

Caption: Hypothesized inhibition of DHODH by 2-Tert-butylpyrimidine-4-carboxylic acid.

Experimental Validation Protocols

To systematically test our hypothesis, a multi-tiered experimental approach is recommended, starting from in vitro enzyme assays and progressing to cell-based and potentially in vivo studies.

Tier 1: In Vitro DHODH Inhibition Assay

Objective: To determine if 2-Tert-butylpyrimidine-4-carboxylic acid directly inhibits DHODH activity and to quantify its potency (IC50).

Methodology:

-

Reagents and Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP) (colorimetric indicator)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

2-Tert-butylpyrimidine-4-carboxylic acid (test compound)

-

Known DHODH inhibitor (e.g., Teriflunomide) as a positive control

-

96-well microplates

-

Microplate reader

-

-

Step-by-Step Protocol:

-

Prepare a stock solution of 2-Tert-butylpyrimidine-4-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHODH enzyme, and decylubiquinone.

-

Add the serially diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding dihydroorotate and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation:

| Compound | IC50 (µM) |

| 2-Tert-butylpyrimidine-4-carboxylic acid | To be determined |

| Teriflunomide (Positive Control) | Expected value |

Tier 2: Cell-Based Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of 2-Tert-butylpyrimidine-4-carboxylic acid on cancer cell lines known to be sensitive to DHODH inhibition.

Methodology:

-

Cell Lines and Reagents:

-

Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Tert-butylpyrimidine-4-carboxylic acid

-

Positive control (e.g., Teriflunomide)

-

Cell proliferation reagent (e.g., Resazurin, MTT)

-

96-well cell culture plates

-

-

Step-by-Step Protocol:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 2-Tert-butylpyrimidine-4-carboxylic acid or the positive control for 72 hours.

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Data Presentation:

| Cell Line | Compound | GI50 (µM) |

| A549 | 2-Tert-butylpyrimidine-4-carboxylic acid | To be determined |

| Teriflunomide (Positive Control) | Expected value | |

| HCT116 | 2-Tert-butylpyrimidine-4-carboxylic acid | To be determined |

| Teriflunomide (Positive Control) | Expected value |

Tier 3: Uridine Rescue Experiment

Objective: To confirm that the anti-proliferative effect of 2-Tert-butylpyrimidine-4-carboxylic acid is specifically due to the inhibition of de novo pyrimidine biosynthesis.

Methodology:

-

Experimental Setup:

-

Follow the protocol for the cell-based proliferation assay.

-

Include a parallel set of experiments where the cells are co-treated with a fixed concentration of 2-Tert-butylpyrimidine-4-carboxylic acid (e.g., at its GI50) and varying concentrations of uridine.

-

-

Expected Outcome:

-

If the compound's anti-proliferative effect is due to DHODH inhibition, the addition of exogenous uridine should bypass the block in pyrimidine synthesis and rescue cell proliferation.

-

Experimental Workflow Diagram:

Caption: Workflow for the uridine rescue experiment.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for 2-Tert-butylpyrimidine-4-carboxylic acid are not available, we can infer potential relationships from its structure:

-

2-Position Substitution: The tert-butyl group is a key feature. It would be valuable to synthesize and test analogs with different substituents at this position (e.g., smaller alkyl groups, phenyl rings, or hydrogen) to understand the steric and electronic requirements for activity.

-

4-Carboxylic Acid: This group is likely crucial for binding to the target. Esterification or amidation of the carboxylic acid would be expected to significantly reduce or abolish activity if it is involved in a key electrostatic interaction with the enzyme.[9][10][11]

Therapeutic Potential and Future Directions

If our hypothesis is confirmed, 2-Tert-butylpyrimidine-4-carboxylic acid could have therapeutic potential in:

-

Oncology: As an anti-proliferative agent, particularly in rapidly dividing cancer cells that are highly dependent on de novo pyrimidine synthesis.[12]

-

Immunology: By inhibiting the proliferation of activated lymphocytes, it could be explored for the treatment of autoimmune diseases.

-

Virology: As many viruses rely on host cell machinery for replication, depleting the pyrimidine pool could have broad-spectrum antiviral activity.[7]

Future research should focus on lead optimization to improve potency and drug-like properties, as well as in vivo studies in relevant disease models to assess efficacy and safety.

Conclusion

While the mechanism of action of 2-Tert-butylpyrimidine-4-carboxylic acid is yet to be definitively elucidated, this guide provides a scientifically rigorous and experimentally actionable framework for its investigation. By hypothesizing DHODH inhibition as a primary mechanism, we have outlined a clear path for researchers to follow, from initial in vitro screening to cell-based validation. The provided protocols and strategic insights are designed to empower scientific discovery and accelerate the evaluation of this compound's therapeutic potential.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in -. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

-

ResearchGate. (2015, August 10). Pharmacological potentials of pyrimidine derivative: A review. Retrieved from [Link]

- Google Patents. (n.d.). US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

International Journal of Novel Research and Development. (2025, May). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2015, August 7). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate. Retrieved from [Link]

- Google Patents. (n.d.). DE102005042458A1 - Process for the preparation of 2-substituted carboxylic acids.

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

"2-Tert-butylpyrimidine-4-carboxylic acid safety and hazards"

An In-depth Technical Guide to the Safety and Hazards of 2-Tert-butylpyrimidine-4-carboxylic Acid

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and fine chemical synthesis, novel heterocyclic compounds such as 2-Tert-butylpyrimidine-4-carboxylic acid represent key building blocks for creating sophisticated molecular architectures. As researchers and drug development professionals, our ability to innovate is intrinsically linked to our capacity to handle these materials safely and effectively. The introduction of a tert-butyl group onto the pyrimidine carboxylic acid scaffold can significantly alter its chemical properties, influencing reactivity, solubility, and, critically, its toxicological profile.

This guide provides a comprehensive overview of the safety and hazards associated with 2-Tert-butylpyrimidine-4-carboxylic acid. Due to the specificity of this compound, direct and exhaustive toxicological data is not always available. Therefore, this document employs a foundational scientific principle: risk assessment through structural analogy. By examining the safety profiles of constituent chemical motifs—the pyrimidine carboxylic acid core and the tert-butylated heterocyclic ring—we can construct a robust and reliable safety framework. This approach empowers researchers to anticipate hazards, implement appropriate controls, and establish a culture of safety that protects both the individual and the integrity of the research.

Section 1: Predicted Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on an analysis of structurally similar compounds, including Pyrimidine-2-carboxylic acid and various tert-butylated pyridines, a predicted GHS classification for 2-Tert-butylpyrimidine-4-carboxylic acid has been formulated.[1] The primary hazards are anticipated to be irritant in nature.

Table 1: Predicted GHS Classification for 2-Tert-butylpyrimidine-4-carboxylic Acid

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1][2] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[1][2] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[1] |

The causality behind this classification stems from the nature of the functional groups. Carboxylic acids are inherently acidic and can act as irritants upon contact with mucosal membranes and skin. The heterocyclic pyrimidine ring can also contribute to biological activity and irritation. Therefore, a cautious approach treating the compound as a definite irritant is scientifically justified.

Section 2: Inferred Toxicological Profile

A comprehensive toxicological dossier for this specific molecule is not publicly available. However, by synthesizing data from its structural analogues, we can infer a likely toxicological profile to guide safe handling practices.

-

Acute Toxicity: While not classified as acutely toxic, accidental ingestion may be harmful.[3] Good laboratory hygiene, such as prohibiting eating, drinking, or smoking in the laboratory, is essential.[4]

-

Skin Irritation: The compound is expected to cause skin irritation upon contact.[1] Prolonged or repeated exposure should be avoided.[5] Contaminated clothing must be removed and washed before reuse.[4]

-

Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1] The solid, dusty nature of the compound increases the risk of accidental eye exposure.

-

Respiratory Irritation: Inhalation of the dust may cause irritation to the respiratory tract.[1] All handling of the solid should be performed in a manner that minimizes dust generation.

-

Sensitization: Some pyridine derivatives have been noted to cause skin sensitization.[3] While not confirmed for this specific compound, personnel with known chemical sensitivities should exercise additional caution.

-

Chronic Effects: No data is available regarding the carcinogenic, mutagenic, or reproductive effects of this compound. In the absence of data, it is prudent to minimize exposure and adhere to the hierarchy of controls.

Section 3: Exposure Controls and Personal Protection

A self-validating system of protocols is one where safety is engineered into the workflow. For 2-Tert-butylpyrimidine-4-carboxylic acid, this involves a multi-layered approach to exposure control.

Engineering Controls

The primary line of defense is to control hazards at the source.

-

Ventilation: All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood to control airborne dust and prevent inhalation.[5]

-

Containment: Use of enclosures or glove bags may be considered for highly sensitive operations or when handling larger quantities.

-

Facility Design: A safety shower and eyewash station must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5] Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be required.[5]

Workflow Diagram: Hazard Mitigation

The following diagram illustrates the logical flow for safely handling 2-Tert-butylpyrimidine-4-carboxylic acid, from planning to disposal.

Caption: A workflow for mitigating hazards when handling the compound.

Section 4: Experimental Protocols for Safe Handling and Emergencies

Trustworthiness in safety protocols comes from clarity, detail, and actionable steps.

Protocol 4.1: Standard Handling of Solid Compound

-

Pre-Handling: Don appropriate PPE (safety goggles, nitrile gloves, lab coat). Verify the chemical fume hood is functioning correctly.

-

Aliquotting: Carefully transfer the desired amount of the solid from the stock bottle to a tared container inside the fume hood. Use spatulas and weighing paper to minimize dust creation. Avoid pouring the dry powder.

-

Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling: Tightly close the container.[4] Wipe down the spatula and the balance area within the fume hood with a damp cloth. Dispose of contaminated weighing paper and wipes in the appropriate solid waste container.

-

Final Steps: Remove gloves and wash hands thoroughly with soap and water.[4]

Protocol 4.2: Emergency Spill Response (Small Spill, <1g)

-

Evacuate and Alert: Alert personnel in the immediate vicinity. Ensure the area is well-ventilated (fume hood running).

-

Assess: Do not clean up the spill if you are unsure how to do so safely. Consult with safety personnel.

-

Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[1] Do not use combustible materials like paper towels for the initial covering.

-

Collect: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust. A final wipe-down of the area with a damp cloth is necessary.

-

Dispose: Seal the container, label it as hazardous waste, and dispose of it according to institutional guidelines.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of an exposure.

-

Inhalation: Remove the individual to fresh air.[4] If breathing becomes difficult or symptoms persist, seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation occurs or persists, get medical advice.

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[4] Seek immediate medical attention.

Emergency Response Decision Tree

This diagram provides a clear decision-making path for responding to an exposure event.

Sources

Methodological & Application

Application Note: 2-Tert-butylpyrimidine-4-carboxylic Acid in Drug Discovery

[1]

Executive Summary & Rationale

2-Tert-butylpyrimidine-4-carboxylic acid represents a "privileged scaffold" in modern drug design.[1] Unlike simple pyrimidines, the inclusion of the bulky tert-butyl group at the C2 position serves two critical functions:

-

Metabolic Shielding: It blocks the C2 position—a common site for oxidative metabolism (e.g., by aldehyde oxidase)—thereby extending the half-life of the parent drug.[1]

-

Lipophilic Filling: The globular tert-butyl moiety (LogP contribution ~ +1.[1]9) is excellent for filling large hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

The C4-carboxylic acid moiety acts as a versatile chemical handle, allowing for rapid diversification into amides, esters, or amines (via Curtius rearrangement), making this scaffold ideal for Fragment-Based Drug Discovery (FBDD).[1]

Chemical Profile

| Property | Data |

| IUPAC Name | 2-(tert-Butyl)pyrimidine-4-carboxylic acid |

| CAS Number | 847955-90-2 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calc) | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N) |

| Storage | 2-8°C, Hygroscopic (Store under inert atmosphere) |

Synthetic Pathways & Protocols

A. De Novo Synthesis of the Scaffold

While commercially available, large-scale preparation is often required.[1] The most robust route involves the condensation of Pivalamidine (tert-butyl amidine) with a 1,3-dicarbonyl equivalent.[1]

Protocol 1: Condensation with Ethyl Sodium Oxalacetate

This method yields the 4-carboxylic acid directly or via the ester.

Reagents:

-

Tert-butylcarbamidine hydrochloride (Pivalamidine HCl)

-

Diethyl oxalacetate (sodium salt)[1]

-

Ethanol (anhydrous)[1]

-

Sodium Ethoxide (21% in EtOH)[1]

Step-by-Step Methodology:

-

Free Base Formation: In a dry round-bottom flask under N₂, dissolve Pivalamidine HCl (1.0 equiv) in anhydrous ethanol. Add Sodium Ethoxide (1.1 equiv) and stir for 15 min at RT.

-

Condensation: Add Diethyl oxalacetate sodium salt (1.1 equiv) portion-wise.

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by LCMS for the formation of the intermediate hydroxypyrimidine ester.[1]

-

Aromatization/Dehydration: Note: If the product is the 6-hydroxy derivative, a subsequent chlorination (POCl₃) and hydrogenolysis (Pd/C, H₂) step is required to remove the hydroxyl group.

-

Alternative Direct Route: Use Mucobromic Acid (see Protocol 1B) for a more direct entry to the functionalized core.[1]

-

Protocol 1B: The Mucobromic Acid Route (Patent US 2005/0054626)